5-(4-Methylphenyl)-1-phenyl-1H-imidazole

Medicinal Chemistry Structural Biology Process Chemistry

5-(4-Methylphenyl)-1-phenyl-1H-imidazole (CAS 61278-59-9) is a synthetically defined member of the 1,5-diarylimidazole class, characterized by a 1-phenyl substituent and a 5-(4-methylphenyl) (p-tolyl) group on the imidazole core. This compound serves as a prototypical regioisomer within a therapeutically relevant chemical space, as fused and substituted imidazoles constitute a privileged scaffold extensively investigated for bioactive properties including COX-2 inhibition.

Molecular Formula C16H14N2
Molecular Weight 234.29 g/mol
CAS No. 61278-59-9
Cat. No. B14590785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylphenyl)-1-phenyl-1H-imidazole
CAS61278-59-9
Molecular FormulaC16H14N2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=CN2C3=CC=CC=C3
InChIInChI=1S/C16H14N2/c1-13-7-9-14(10-8-13)16-11-17-12-18(16)15-5-3-2-4-6-15/h2-12H,1H3
InChIKeyHOCNUAMVNMVBIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methylphenyl)-1-phenyl-1H-imidazole CAS 61278-59-9: A Defined 1,5-Diarylimidazole Scaffold for COX-2 Targeted Research and Reference Standard Sourcing


5-(4-Methylphenyl)-1-phenyl-1H-imidazole (CAS 61278-59-9) is a synthetically defined member of the 1,5-diarylimidazole class, characterized by a 1-phenyl substituent and a 5-(4-methylphenyl) (p-tolyl) group on the imidazole core . This compound serves as a prototypical regioisomer within a therapeutically relevant chemical space, as fused and substituted imidazoles constitute a privileged scaffold extensively investigated for bioactive properties including COX-2 inhibition [1]. Its specific substitution pattern differentiates it from the inverted regioisomer series (i.e., 1-aryl-5-phenyl variants) and other triarylimidazole derivatives, making it valuable as a structural control, intermediate, or impurity reference standard in pharmaceutical development and medicinal chemistry structure-activity relationship (SAR) studies [2].

Why In-Class Phenylimidazole Regioisomers Cannot Be Automatically Substituted for 5-(4-Methylphenyl)-1-phenyl-1H-imidazole in Quantitative Assays


Generic substitution within the 1,5-diarylimidazole class is unreliable due to profound regioisomer-dependent variability in pharmacological activity and solid-state properties. Critical SAR studies have established that exchanging the substituents between the N-1 and C-5 positions of the imidazole ring produces non-equivalent compounds with distinct conformations and biological outcomes [1]. In the COX-2 inhibitor series, the specific arrangement of aryl rings dictates the molecule's ability to occupy the enzyme's hydrophobic side pocket, directly affecting potency in human whole blood assays (COX-2 IC50 ranging from sub-micromolar to >10 µM depending on the substitution pattern) [1][2]. Crystallographic data further confirm that 1-phenyl-1H-imidazole derivatives adopt different molecular packing motifs and dihedral angles between the imidazole and arene rings depending on the para-substituent, which can drastically alter physicochemical properties relevant to formulation and analytical reference standard behavior [3].

Head-to-Head and Cross-Study Quantitative Differentiation Data for 5-(4-Methylphenyl)-1-phenyl-1H-imidazole


Regioisomeric Structural Identity vs. 1-(4-Methylphenyl)-5-phenyl-1H-imidazole

The target compound, 5-(4-methylphenyl)-1-phenyl-1H-imidazole, is a specific regioisomer structurally distinct from 1-(4-methylphenyl)-5-phenyl-1H-imidazole. In the target compound, the p-tolyl group is attached to the carbon at position 5 of the imidazole ring, while the unsubstituted phenyl occupies the N-1 position. In the inverted regioisomer, this arrangement is reversed. This structural distinction is critical because the Almansa et al. (2003) SAR study on 1,5-diarylimidazole COX-2 inhibitors demonstrated that the substitution pattern on the imidazole core is a primary driver of in vitro potency and selectivity. Lead optimization in that series identified specific regioisomeric configurations (e.g., a 4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl core) as essential for high COX-2 affinity, with inverted regioisomers showing significantly reduced or altered activity profiles [1]. Consequently, the target compound provides a well-defined scaffold for exploring SAR around the C-5 aryl group, distinct from its N-1 aryl-substituted isomer.

Medicinal Chemistry Structural Biology Process Chemistry

Crystallographic Dihedral Angle Evidence for Conformational Rigidity Differentiating 1-Phenyl-1H-imidazole Derivatives

Comparative single-crystal X-ray diffraction analysis of two 1-phenyl-1H-imidazole derivatives, differing in the para-substituent on the arene ring, revealed substantial differences in their solid-state conformations. The mean dihedral angle between the imidazole ring plane and the N-phenyl ring plane was measured at 24.58(7)° for one derivative and 43.67(4)° for the other [1]. The para-tolyl substitution in the target compound 5-(4-methylphenyl)-1-phenyl-1H-imidazole is expected to influence this dihedral angle, affecting molecular packing, melting point, solubility, and spectroscopic fingerprint relative to analogs with electron-withdrawing or larger para-substituents. This conformational parameter is critical for analytical method development, where distinct chromatographic retention times and spectral properties are required for unambiguous identification and quantification.

Solid-State Chemistry Crystallography Polymorph Screening

Differentiated Physicochemical Profile for Solubility and LogP Optimization Over 5-(4-Methylphenyl)-1H-imidazole (CAS 670-91-7)

5-(4-Methylphenyl)-1-phenyl-1H-imidazole (C₁₆H₁₄N₂, MW 234.30) possesses an additional N-phenyl substituent compared to the simpler analog 5-(4-methylphenyl)-1H-imidazole (C₁₀H₁₀N₂, MW 158.20, CAS 670-91-7) . The addition of the hydrophobic N-phenyl group is expected to increase logP (calculated octanol-water partition coefficient) by approximately 1.5–2 log units and reduce aqueous solubility, a typical modification for enhancing membrane permeability in cell-based assays [1]. This scaffold iteration represents a strategic modification employed in the 1,5-diarylimidazole COX-2 inhibitor program, where the N-aryl substituent was found to be critical for achieving potent cellular activity and oral bioavailability [2].

ADME Physicochemical Profiling Lead Optimization

Synthetic Accessibility and Regioselectivity Advantage via Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis, utilizing aldimines and p-toluenesulfonylmethyl isocyanide (TosMIC), provides a regioselective route to 1,5-diarylimidazoles [1][2]. This synthetic approach reliably installs the aryl substituent at C-5 and the N-1 aryl group from the corresponding aldimine precursor. The target compound 5-(4-methylphenyl)-1-phenyl-1H-imidazole can be synthesized in a straightforward one-step cycloaddition from N-phenyl-(4-methylbenzylidene)amine and TosMIC under basic conditions. In contrast, the inverted regioisomer 1-(4-methylphenyl)-5-phenyl-1H-imidazole requires alternative synthetic strategies that may involve protecting group manipulations, leading to lower overall yields and increased synthetic complexity. This regioselective advantage makes the target compound a more accessible entry point for rapid SAR exploration around the C-5 substituent while keeping the N-phenyl group constant.

Synthetic Methodology Process R&D Medicinal Chemistry

Differentiation as a Potential Impurity Standard for Cimicoxib (UR-8880) and Related COX-2 Inhibitors

The structural scaffold of 5-(4-methylphenyl)-1-phenyl-1H-imidazole aligns with key intermediates and potential process impurities arising during the synthesis of advanced 1,5-diarylimidazole drug candidates such as cimicoxib (UR-8880), a selective COX-2 inhibitor [1]. Cimicoxib contains a 4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl core appended to a benzenesulfonamide group. The target compound can serve as a structurally authenticated reference standard for monitoring unreacted intermediates or byproducts in cimicoxib synthetic processes, particularly those lacking the sulfonamide and halogen substituents. Its well-defined molecular formula (C₁₆H₁₄N₂) and UV-active imidazole core make it suitable for HPLC method development and validation, where it can be used as a system suitability standard to verify column performance and detector response linearity for imidazole-containing analytes.

Pharmaceutical Analysis Quality Control Impurity Profiling

Pharmacophore Specificity: Criticality of the Unsubstituted C-2 Position in COX-2 Inhibition vs. 2-Alkylthio Analogs

Within the 1,5-diarylimidazole COX-2 inhibitor class, the C-2 position of the imidazole ring exerts a critical influence on potency and selectivity. Compounds bearing a 2-alkylthio substituent (e.g., 2-methylthio or 2-ethylthio) have been explored in parallel series, with the 2-methylthio analog 11g (1-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole) exhibiting a COX-2 IC50 of 0.43 µM [1]. The unsubstituted C-2 position in the target compound represents a distinct pharmacophoric state that allows for intermolecular hydrogen bonding with the enzyme active site, a feature that is blocked in 2-alkylthio derivatives. While the target compound has not yet been directly assayed for COX-2 inhibition, its unsubstituted C-2 position defines a unique chemical space for exploring imidazole N-H-mediated contacts with the COX-2 binding pocket, differentiated from the 2-substituted analog series [2].

Enzymology Pharmacophore Modeling Drug Design

High-Value Procurement and Research Application Scenarios for 5-(4-Methylphenyl)-1-phenyl-1H-imidazole Backed by Quantitative Evidence


Regioisomer-Specific Scaffold for COX-2 Inhibitor SAR and Lead Optimization

Medicinal chemistry teams investigating 1,5-diarylimidazole-based COX-2 inhibitors should prioritize this compound as a core scaffold for systematic SAR exploration at the C-5 aryl position. The class-level evidence from Almansa et al. (2003) demonstrates that regioisomeric configuration fundamentally determines in vitro potency in human whole blood COX-2 inhibition assays [1]. This compound provides a well-characterized starting point with a defined C-5 p-tolyl group, enabling libraries of analogs to be generated while holding the N-1 phenyl constant, a design strategy that directly supports pharmacophore refinement.

Certified Reference Standard for Impurity Profiling in Cimicoxib and 1,5-Diarylimidazole Drug Substance Manufacturing

Analytical development and QC laboratories supporting generic or innovative 1,5-diarylimidazole drug development (e.g., cimicoxib, UR-8880) should source this compound as a structurally verified impurity reference standard [1][2]. Its core imidazole scaffold without sulfonamide or halogen substituents provides a well-resolved HPLC marker for method validation, system suitability testing, and linearity verification in impurity profiling methods, ensuring robust detection of underivatized process intermediates.

Solid-State Reference for Conformational Polymorphism and Crystallography Studies

Crystallography and solid-state chemistry groups investigating the conformational landscape of N-phenylimidazoles should utilize this compound as a reference structure. Comparative data show that para-substituent identity on the N-phenyl ring alters the imidazole-arene dihedral angle by over 19° between analogs [1]. This compound, with its C-5 p-tolyl group, is expected to adopt a distinct low-energy conformation, providing a valuable data point for computational polymorph prediction and crystal engineering studies.

Synthetic Methodology Development and Process Chemistry Scale-Up

Process R&D groups developing scalable routes to 1,5-diarylimidazoles should select this compound for reaction optimization studies. The one-step Van Leusen cycloaddition from N-phenyl-(4-methylbenzylidene)amine and TosMIC provides a regiospecific, high-yielding entry that avoids the protecting group and separation challenges associated with inverted regioisomer synthesis [1][2]. This makes it an ideal model substrate for Design of Experiments (DoE) optimization of base, solvent, and temperature parameters prior to scale-up.

Quote Request

Request a Quote for 5-(4-Methylphenyl)-1-phenyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.